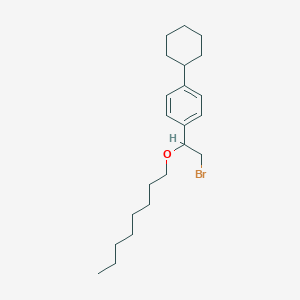
4-Methyl-1-octene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-octene is an organic compound with the molecular formula C₉H₁₈. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of linear alpha olefins, which are widely used in various industrial applications due to their reactivity and versatility .
准备方法
Synthetic Routes and Reaction Conditions
4-Methyl-1-octene can be synthesized through several methods. One common approach involves the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. This process can be catalyzed by various metal complexes, such as those containing nickel or titanium .
Industrial Production Methods
In industrial settings, this compound is often produced through the trimerization of ethylene. This method involves the use of specific catalysts that promote the formation of C₉ alkenes from ethylene. The process is highly selective and efficient, making it suitable for large-scale production .
化学反应分析
Types of Reactions
4-Methyl-1-octene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as aldehydes and acids.
Hydroformylation: This reaction involves the addition of a formyl group (CHO) to the double bond, producing aldehydes.
Hydrogenation: This reaction adds hydrogen to the double bond, converting the alkene into an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Hydroformylation: This reaction typically uses a combination of carbon monoxide (CO) and hydrogen (H₂) in the presence of a rhodium or cobalt catalyst.
Hydrogenation: Hydrogen gas (H₂) is used in the presence of a palladium or platinum catalyst.
Major Products Formed
Oxidation: Nonanal (C₉H₁₈O) and nonanoic acid (C₉H₁₈O₂).
Hydroformylation: Nonanal (C₉H₁₈O).
Hydrogenation: 4-Methyloctane (C₉H₂₀).
科学研究应用
4-Methyl-1-octene has several applications in scientific research and industry:
Biology: It serves as a model compound in studies of alkene reactivity and enzyme-catalyzed transformations.
作用机制
The mechanism by which 4-Methyl-1-octene exerts its effects depends on the specific reaction it undergoes. For example:
Hydroformylation: The reaction proceeds through the formation of a metal-alkyl intermediate, followed by the insertion of carbon monoxide and hydrogen to form the aldehyde product.
Oxidation: The double bond is attacked by the oxidizing agent, leading to the formation of intermediate species that eventually yield the oxygenated products.
相似化合物的比较
4-Methyl-1-octene can be compared with other linear alpha olefins, such as:
1-Octene (C₈H₁₆): Similar in structure but lacks the methyl group on the fourth carbon.
1-Hexene (C₆H₁₂): Shorter chain length and different physical properties.
1-Decene (C₁₀H₂₀): Longer chain length and higher boiling point.
The presence of the methyl group in this compound makes it unique, as it influences the compound’s reactivity and physical properties, making it suitable for specific applications where other alkenes might not be as effective.
属性
CAS 编号 |
13151-12-7 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
4-methyloct-1-ene |
InChI |
InChI=1S/C9H18/c1-4-6-8-9(3)7-5-2/h5,9H,2,4,6-8H2,1,3H3 |
InChI 键 |
XWJMQJGSSGDJSY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


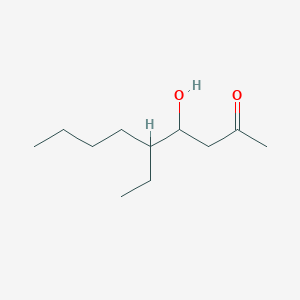

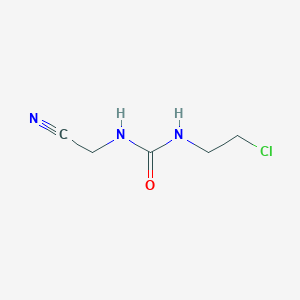
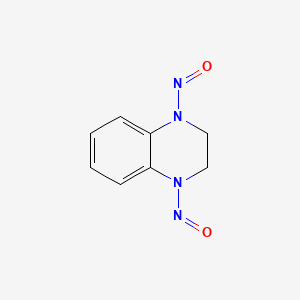
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
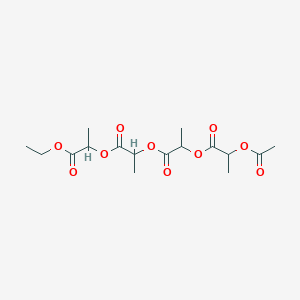
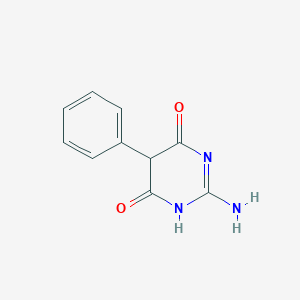
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)

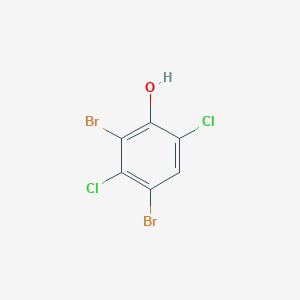
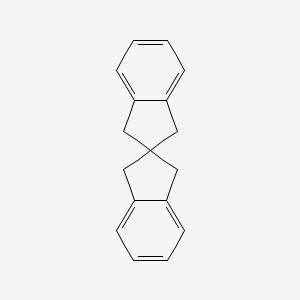
![5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14720872.png)
